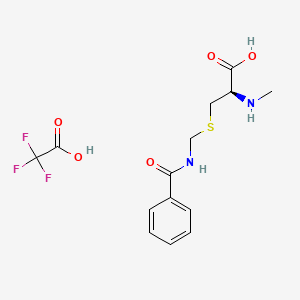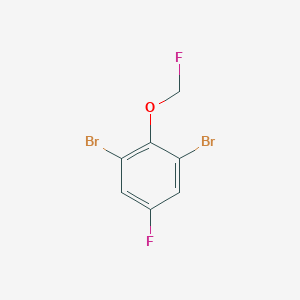![molecular formula C7H4BrN3O2S B14060272 7-Amino-2-bromothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B14060272.png)
7-Amino-2-bromothieno[2,3-b]pyrazine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-2-bromothieno[2,3-b]pyrazine-6-carboxylic acid: is a heterocyclic compound with a molecular formula of C7H4BrN3O2S and a molecular weight of 274.09 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2-bromothieno[2,3-b]pyrazine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of thienopyrazine derivatives followed by amination and carboxylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a base or catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thienopyrazine derivatives.
Scientific Research Applications
Chemistry: 7-Amino-2-bromothieno[2,3-b]pyrazine-6-carboxylic acid is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also used in the synthesis of bioactive molecules that can interact with specific biological targets .
Medicine: The compound is explored for its potential therapeutic applications, including its use in the development of new drugs for treating various diseases. Its unique structure allows it to interact with specific enzymes and receptors in the body .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its derivatives are used in the manufacture of dyes, pigments, and other functional materials .
Mechanism of Action
The mechanism of action of 7-Amino-2-bromothieno[2,3-b]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
- 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid
- 7-Bromothieno[2,3-b]pyrazine-6-carboxylic acid
- Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-, methyl ester
Uniqueness: 7-Amino-2-bromothieno[2,3-b]pyrazine-6-carboxylic acid is unique due to the presence of both amino and bromine functional groups, which provide it with distinct chemical reactivity and biological activity. This dual functionality allows for versatile modifications and applications in various fields of research and industry.
Properties
Molecular Formula |
C7H4BrN3O2S |
|---|---|
Molecular Weight |
274.10 g/mol |
IUPAC Name |
7-amino-2-bromothieno[2,3-b]pyrazine-6-carboxylic acid |
InChI |
InChI=1S/C7H4BrN3O2S/c8-2-1-10-6-4(11-2)3(9)5(14-6)7(12)13/h1H,9H2,(H,12,13) |
InChI Key |
IMBOWOOXVKJQIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2C(=C(SC2=N1)C(=O)O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


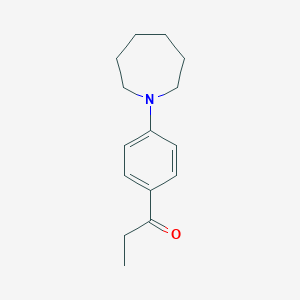

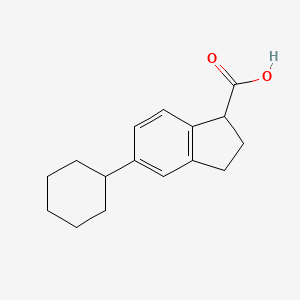

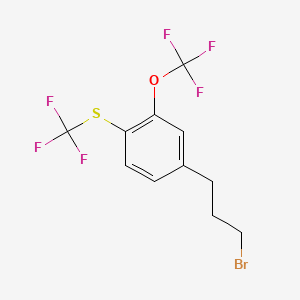
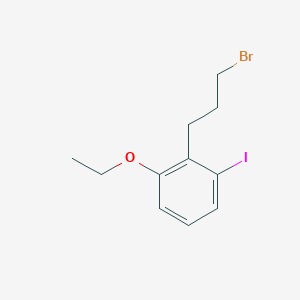

![tert-Butyl 7-(methylamino)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B14060230.png)

